molecular formula C10H14N2O2 B12640483 N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide CAS No. 919996-27-3

N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide

Cat. No.: B12640483
CAS No.: 919996-27-3
M. Wt: 194.23 g/mol
InChI Key: MKXIFIJUNVAYFJ-UHFFFAOYSA-N
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Description

N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide is an organic compound with a unique structure that combines a benzyl group, a hydroxy group, and a methylglycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Benzyl-N-hydroxy-N~2~-methylglycinamide typically involves the reaction of benzylamine with methylglyoxal in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of N2-Benzyl-N-hydroxy-N~2~-methylglycinamide may involve more scalable methods, such as continuous flow synthesis or batch processing in large reactors. The choice of method depends on the desired purity and yield of the product, as well as economic considerations.

Chemical Reactions Analysis

Types of Reactions

N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form N2-benzyl-N-methylglycinamide using reducing agents like sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: N2-benzyl-N-methylglycinamide.

    Reduction: N2-benzyl-N-methylglycinamide.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N2-Benzyl-N-hydroxy-N~2~-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-hydroxy-N,N-dimethylethanaminium chloride: Similar structure but with a dimethylammonium group instead of a methylglycinamide moiety.

    N-benzyl-2-hydroxy-propanamide: Contains a propanamide group instead of a methylglycinamide moiety.

    N-Benzyl-3-hydroxy-2-naphthamide: Features a naphthamide group instead of a methylglycinamide moiety.

Uniqueness

N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential as a biochemical probe make it a valuable compound in research and industry.

Properties

CAS No.

919996-27-3

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-[benzyl(methyl)amino]-N-hydroxyacetamide

InChI

InChI=1S/C10H14N2O2/c1-12(8-10(13)11-14)7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,11,13)

InChI Key

MKXIFIJUNVAYFJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)CC(=O)NO

Origin of Product

United States

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